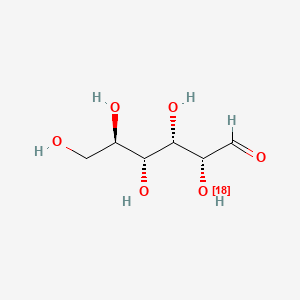
D-Glucose-18O-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-18O-1: is a stable isotope-labeled form of D-Glucose, where the oxygen atom at the first position is replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a critical role in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of D-Glucose-18O-1 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure .
Industrial Production Methods: : Industrial production of this compound is often carried out using biocatalysis, where enzymes are used to catalyze the incorporation of oxygen-18 into glucose. This method is preferred due to its high efficiency and environmental friendliness. The process involves the use of labeled precursors and specific enzymes to achieve the desired labeling .
化学反应分析
Types of Reactions: : D-Glucose-18O-1 undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents.
Reduction: Formation of sorbitol through reduction reactions.
Substitution: Formation of glycosides through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Acid catalysts like hydrochloric acid (HCl) are used in glycosylation reactions.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
科学研究应用
D-Glucose-18O-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
作用机制
The mechanism of action of D-Glucose-18O-1 is similar to that of unlabeled glucose. It is metabolized through glycolysis, where it is converted to pyruvate, generating ATP and NADH. The labeled oxygen-18 allows for the tracking of metabolic pathways and the study of glucose utilization in various tissues .
相似化合物的比较
Similar Compounds
D-Glucose: The unlabeled form of glucose.
D-Galactose: An epimer of glucose differing at the fourth carbon.
D-Mannose: An epimer of glucose differing at the second carbon
Uniqueness: : D-Glucose-18O-1 is unique due to the incorporation of the stable isotope oxygen-18, which allows for its use as a tracer in metabolic studies. This labeling provides valuable insights into glucose metabolism and its role in various biological processes .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2 |
InChI 键 |
GZCGUPFRVQAUEE-AATLPQJHSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


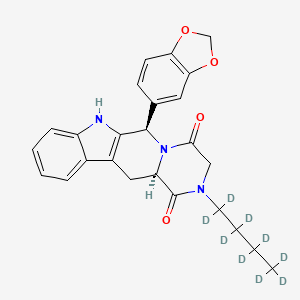
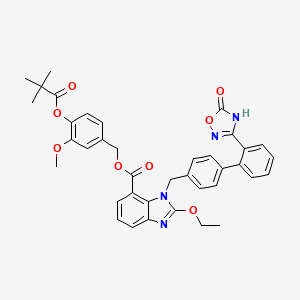
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
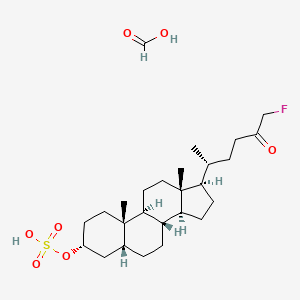
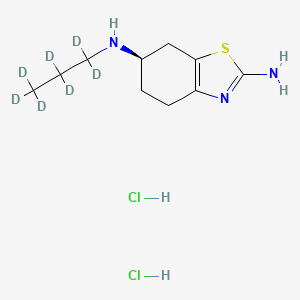

![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
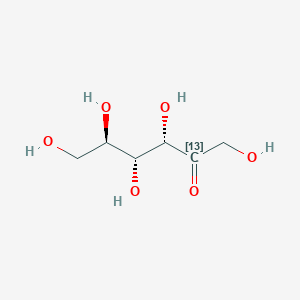
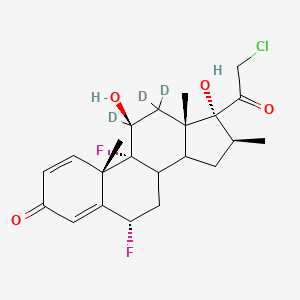

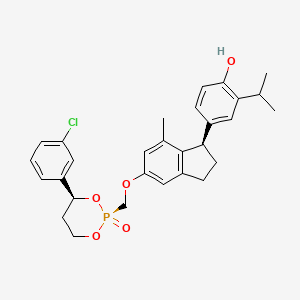

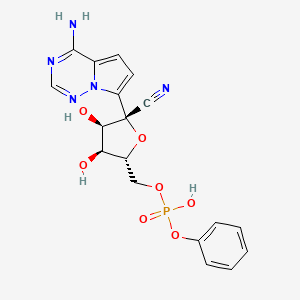
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
